molecular formula C23H21FN6O2S2 B282725 4-fluoro-N-[4-(4-methyl-5-{[1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide

4-fluoro-N-[4-(4-methyl-5-{[1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide

Número de catálogo B282725
Peso molecular: 496.6 g/mol
Clave InChI: BCRQWWSVZZJSGQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-fluoro-N-[4-(4-methyl-5-{[1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials for various cancer types.

Mecanismo De Acción

4-fluoro-N-[4-(4-methyl-5-{[1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide selectively inhibits the NEDD8-activating enzyme (NAE), which is responsible for the activation of the NEDD8 protein. NEDD8 is a small ubiquitin-like modifier (SUMO) protein that is involved in the regulation of protein degradation through the ubiquitin-proteasome pathway. Inhibition of NAE by 4-fluoro-N-[4-(4-methyl-5-{[1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide leads to the accumulation of NEDD8-conjugated proteins, which results in the disruption of the ubiquitin-proteasome pathway and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-fluoro-N-[4-(4-methyl-5-{[1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide has been shown to induce cell death in various cancer cell lines, including leukemia, lymphoma, breast, prostate, lung, and colon cancer. The compound has also been shown to inhibit tumor growth in preclinical mouse models of cancer. In addition, 4-fluoro-N-[4-(4-methyl-5-{[1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide has been shown to enhance the antitumor activity of other chemotherapeutic agents, including cisplatin, paclitaxel, and gemcitabine.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of 4-fluoro-N-[4-(4-methyl-5-{[1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide is its selectivity for NAE, which reduces the potential for off-target effects. The compound has also been shown to have low toxicity in preclinical studies. However, 4-fluoro-N-[4-(4-methyl-5-{[1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the compound has a short half-life, which may limit its efficacy in clinical settings.

Direcciones Futuras

There are several potential future directions for the development of 4-fluoro-N-[4-(4-methyl-5-{[1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide as a cancer therapeutic. One direction is the optimization of the compound's pharmacokinetic properties to improve its efficacy in clinical settings. Another direction is the identification of biomarkers that can predict response to 4-fluoro-N-[4-(4-methyl-5-{[1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide treatment, which can help to identify patients who are most likely to benefit from the therapy. Finally, the combination of 4-fluoro-N-[4-(4-methyl-5-{[1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide with other targeted therapies or immunotherapies may enhance its antitumor activity and improve patient outcomes.
In conclusion, 4-fluoro-N-[4-(4-methyl-5-{[1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide is a promising small molecule inhibitor that has shown potential as a cancer therapeutic in preclinical studies. The compound selectively inhibits the NEDD8-activating enzyme, which disrupts the ubiquitin-proteasome pathway and induces apoptosis in cancer cells. While there are limitations to the compound's solubility and half-life, there are several potential future directions for the development of 4-fluoro-N-[4-(4-methyl-5-{[1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide as a cancer therapeutic.

Métodos De Síntesis

The synthesis of 4-fluoro-N-[4-(4-methyl-5-{[1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide involves several steps, starting from commercially available starting materials. The synthesis begins with the preparation of the thiazole intermediate, which is then coupled with the triazole intermediate to produce the final product. The synthesis of 4-fluoro-N-[4-(4-methyl-5-{[1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide has been optimized for high yield and purity, and the compound can be obtained in sufficient quantities for preclinical and clinical studies.

Aplicaciones Científicas De Investigación

4-fluoro-N-[4-(4-methyl-5-{[1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has shown promising results in preclinical studies, demonstrating selective inhibition of the NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. This pathway is critical for the regulation of cell cycle progression, DNA repair, and apoptosis, and dysregulation of this pathway has been implicated in the development and progression of cancer.

Propiedades

Fórmula molecular

C23H21FN6O2S2

Peso molecular

496.6 g/mol

Nombre IUPAC

4-fluoro-N-[4-[4-methyl-5-[1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]sulfanyl-1,2,4-triazol-3-yl]phenyl]benzamide

InChI

InChI=1S/C23H21FN6O2S2/c1-3-18(21(32)27-22-25-12-13-33-22)34-23-29-28-19(30(23)2)14-6-10-17(11-7-14)26-20(31)15-4-8-16(24)9-5-15/h4-13,18H,3H2,1-2H3,(H,26,31)(H,25,27,32)

Clave InChI

BCRQWWSVZZJSGQ-UHFFFAOYSA-N

SMILES

CCC(C(=O)NC1=NC=CS1)SC2=NN=C(N2C)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F

SMILES canónico

CCC(C(=O)NC1=NC=CS1)SC2=NN=C(N2C)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.